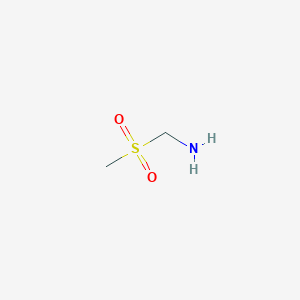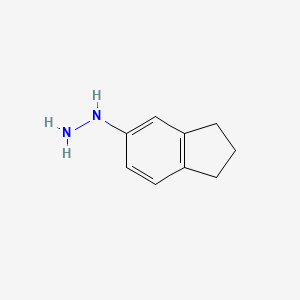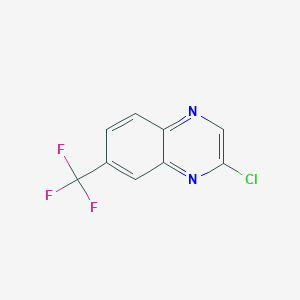
2-Chloro-7-(trifluoromethyl)quinoxaline
Descripción general
Descripción
2-Chloro-7-(trifluoromethyl)quinoxaline (TFMQ) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent for synthesis, a catalyst for organic reactions, and a fluorescent probe for biological applications. It is a useful tool for researchers to gain a better understanding of the biochemical and physiological effects of certain compounds.
Aplicaciones Científicas De Investigación
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
- Anti-Cancer & Anti-Proliferative Activity : Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities .
- Anti-Microbial Activity : These compounds have also been explored for their anti-microbial properties .
- Anti-Convulsant Activity : Some quinoxaline derivatives have shown anti-convulsant activity .
- Anti-Tuberculosis Activity : Quinoxaline derivatives have been studied for their potential use in treating tuberculosis .
- Anti-Malarial Activity : Quinoxaline derivatives were first synthesized and tested for antimalarial activity several decades ago .
- Anti-Viral Activity : Certain quinoxaline derivatives, such as indolo-(2,3-b)quinoxaline derivatives and 3,4-dihydro quinoxaline-2(1H)-thiones derivatives, have been reported for their anti-viral activity .
- Anti-Leishmanial Activity : Quinoxaline derivatives have been studied for their potential use in treating Leishmaniasis .
- Anti-HIV Activity : Certain quinoxaline derivatives have shown anti-HIV activity .
- Anti-Inflammatory Activity : Quinoxaline derivatives have been explored for their anti-inflammatory properties .
- Anti-Oxidant Activity : Some quinoxaline derivatives have shown anti-oxidant activity .
- Anti-Alzheimer’s Activity : Quinoxaline derivatives have been studied for their potential use in treating Alzheimer’s disease .
- Anti-Diabetic Activity : Certain quinoxaline derivatives have shown anti-diabetic activity .
- Anti-COVID Activity : Some quinoxaline derivatives have been studied for their potential use in treating COVID-19 .
- Anti-Dengue Activity : Certain quinoxaline derivatives have shown anti-dengue activity .
- Anti-Parkinson’s Activity : Quinoxaline derivatives have been explored for their anti-Parkinson’s properties .
- 5HT3 Receptor Antagonist Activity : Some quinoxaline derivatives have shown 5HT3 receptor antagonist activity .
- Anti-Amoebiasis Activity : Quinoxaline derivatives have been studied for their potential use in treating amoebiasis .
In addition, a specific derivative, 7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide, has shown significant activity against P. falciparum , being almost five times more active than chloroquine .
Propiedades
IUPAC Name |
2-chloro-7-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-4-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIICAUFDSJYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612223 | |
| Record name | 2-Chloro-7-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-(trifluoromethyl)quinoxaline | |
CAS RN |
883-94-3 | |
| Record name | 2-Chloro-7-(trifluoromethyl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

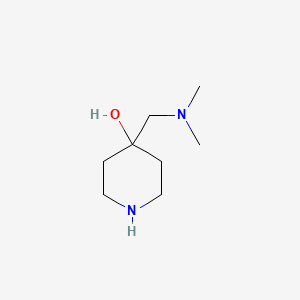
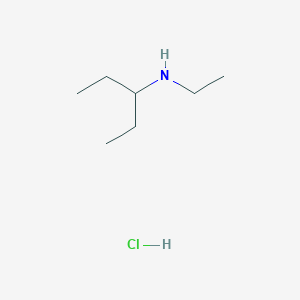
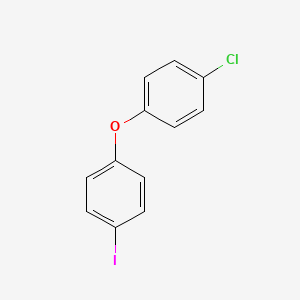
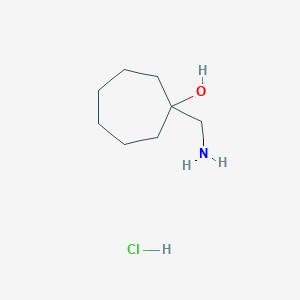
![4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde](/img/structure/B1603485.png)
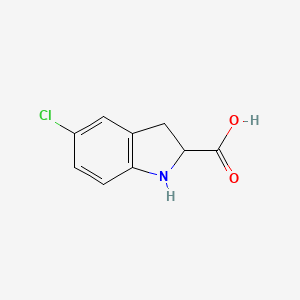
![2-[3-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1603487.png)
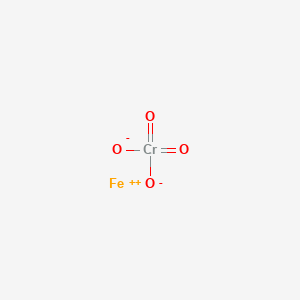
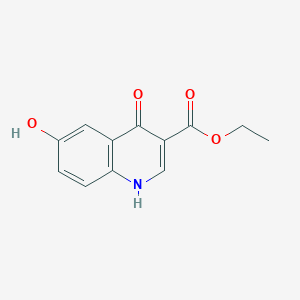
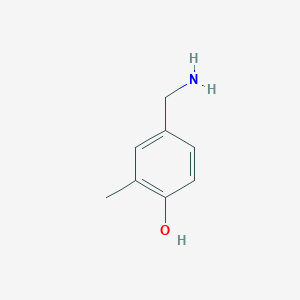
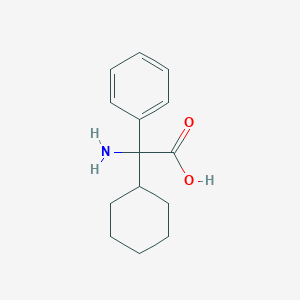
![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B1603494.png)
